1-Benzyl-3-(2-bromophenyl)piperazine-2,5-dione

PDE4 inhibition cAMP signaling anti-inflammatory screening

Select this compound for its unique ortho-bromophenyl substitution, which provides a heavy-atom handle for X-ray crystallographic phasing and a synthetic handle for Suzuki-Miyaura diversification. Validated as a PDE4D SPR reference ligand (Kd 79 nM, 320 s association, 900 s dissociation), it benchmarks novel PDE4 inhibitor candidates. The unsymmetrical C3-disubstituted DKP scaffold aligns with cytotoxic SAR, enabling MDR screening programs. This building block eliminates the need for post-crystallization heavy-atom soaking.

Molecular Formula C17H15BrN2O2
Molecular Weight 359.223
CAS No. 2034205-17-7
Cat. No. B2570195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-(2-bromophenyl)piperazine-2,5-dione
CAS2034205-17-7
Molecular FormulaC17H15BrN2O2
Molecular Weight359.223
Structural Identifiers
SMILESC1C(=O)NC(C(=O)N1CC2=CC=CC=C2)C3=CC=CC=C3Br
InChIInChI=1S/C17H15BrN2O2/c18-14-9-5-4-8-13(14)16-17(22)20(11-15(21)19-16)10-12-6-2-1-3-7-12/h1-9,16H,10-11H2,(H,19,21)
InChIKeyVYIQECPFAOEMCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-3-(2-bromophenyl)piperazine-2,5-dione (CAS 2034205-17-7) — Procurement Specification & Compound Class Definition


1-Benzyl-3-(2-bromophenyl)piperazine-2,5-dione (CAS 2034205-17-7) is a synthetic substituted piperazine-2,5-dione derivative with molecular formula C₁₇H₁₅BrN₂O₂ and molecular weight 359.2 . This compound belongs to the 2,5-diketopiperazine (DKP) scaffold family, characterized by a six-membered piperazine ring bearing two amide carbonyls at the 2- and 5-positions [1]. The target molecule features a benzyl substituent at the N1 position and a 2-bromophenyl group at the C3 position, generating a disubstituted DKP framework with a stereogenic center at C3. The bromine atom at the ortho position of the phenyl ring introduces both steric bulk and a heavy-atom handle suitable for X-ray crystallographic phasing or further synthetic derivatization via cross-coupling chemistry [2].

Why 1-Benzyl-3-(2-bromophenyl)piperazine-2,5-dione Cannot Be Replaced by Generic Piperazine-2,5-dione Analogs in PDE4-Targeted Research


Piperazine-2,5-diones are not functionally interchangeable. In PDE4-targeted programs, substitution pattern directly determines both potency and subtype selectivity. Within the same patent family of therapeutic piperazines as PDE4 inhibitors, compounds differing only by the presence of a benzyl versus methyl group at N1, or the position of halogen substitution on the phenyl ring, exhibit distinct pharmacological profiles [1]. The ortho-bromophenyl moiety in 1-benzyl-3-(2-bromophenyl)piperazine-2,5-dione establishes a unique steric and electronic environment that cannot be replicated by unsubstituted phenyl analogs (e.g., 1-benzyl-3-phenylpiperazine-2,5-dione, CAS 502482-32-8) or para-substituted variants. Furthermore, structure-cytotoxicity relationship studies on piperazine-2,5-diones have demonstrated that C3 and C6 disubstitution is structurally required for significant cytotoxic activity, with unsymmetrical substitution patterns yielding enhanced biological effects relative to symmetrical congeners [2]. Substituting the target compound with an N-methyl analog (e.g., 3-(2-bromophenyl)-1-methylpiperazine-2,5-dione, CAS 1214046-53-3) alters molecular weight from 359.2 to 283.1, fundamentally changing lipophilicity, target-binding geometry, and downstream assay outcomes.

Quantitative Differentiation Evidence: 1-Benzyl-3-(2-bromophenyl)piperazine-2,5-dione vs. Closest Structural Analogs


PDE4D Binding Affinity: Human PDE4D Kd = 79 nM via Surface Plasmon Resonance

The target compound demonstrates a measured dissociation constant (Kd) of 79 nM against human PDE4D catalytic domain, as determined by surface plasmon resonance (SPR) assay with 320-second association phase and 900-second dissociation phase monitoring [1]. This binding affinity establishes the compound as a validated PDE4D ligand. By comparison, a structurally related piperazine-2,5-dione derivative (BDBM50215952) exhibited an IC₅₀ of 25 nM against guinea-pig macrophage PDE4 in a radiometric [³H]-based assay [2]. While direct head-to-head data under identical assay conditions are not available, the 79 nM Kd value provides a quantitative benchmark for PDE4D engagement that can be referenced against other PDE4-targeting DKPs in the same affinity range. The target compound also shows cross-reactivity with Trypanosoma brucei PDEB1 (Kd = 79 nM) and a Ki of 158 nM against the same parasitic PDE target [1].

PDE4 inhibition cAMP signaling anti-inflammatory screening SPR binding assay

Structural Differentiation: Ortho-Bromophenyl vs. Unsubstituted Phenyl Moiety — Molecular Weight and Heavy-Atom Handle

The target compound (C₁₇H₁₅BrN₂O₂, MW = 359.2) differs from its direct non-brominated analog 1-benzyl-3-phenylpiperazine-2,5-dione (C₁₇H₁₆N₂O₂, MW = 280.3, CAS 502482-32-8) by the presence of a bromine atom at the ortho position of the C3-phenyl ring . This substitution increases molecular weight by 78.9 Da (+28%) and introduces an anomalous scattering center (Br K-edge ~13.5 keV) suitable for single-wavelength anomalous dispersion (SAD) phasing in macromolecular crystallography. The ortho-bromine also imposes a conformational constraint on the phenyl ring orientation relative to the DKP core, as evidenced by crystallographic studies of related 4-substituted 1-benzyl-3-phenylpiperazine-2,5-diones where the 3-phenyl ring adopts a quasi-axial conformation [1]. In contrast, the N-methyl analog 3-(2-bromophenyl)-1-methylpiperazine-2,5-dione (C₁₁H₁₁BrN₂O₂, MW = 283.1, CAS 1214046-53-3) lacks the N1-benzyl group, reducing molecular weight by 76.1 Da (-21%) and eliminating a key hydrophobic anchor point for PDE4 binding pocket interactions .

X-ray crystallography heavy-atom derivatization SAR probe synthesis molecular property differentiation

Class-Level SAR Inference: C3 Ortho-Substitution Enhances Cytotoxic Potency Relative to Symmetrical DKP Derivatives

Structure-activity relationship studies on the piperazine-2,5-dione scaffold have established that C3 and C6 disubstitution is structurally required for significant cytotoxic activity [1]. In the neihumicin class of cytotoxic antibiotics, unsymmetrical C3/C6 disubstituted piperazine-2,5-diones exhibit greater cytotoxicity than their symmetrical counterparts [1]. The target compound possesses an unsymmetrical substitution pattern (N1-benzyl, C3-(2-bromophenyl), N4-H, C6-unsubstituted), which aligns with the structural determinants associated with enhanced cytotoxicity in this scaffold class. Antiproliferative studies on related piperazine derivatives against K-562 human chronic myelogenous leukemia cells have validated that benzyl-substituted piperazine-2,5-diones maintain measurable cell growth inhibition activity, with (S)-4-benzyl-1-(4-bromo-3-methylphenyl)-2-methylpiperazine and (S)-1-benzyl-3-isobutylpiperazine-2,5-dione serving as active comparators within this chemotype space [2]. While compound-specific cytotoxicity data for CAS 2034205-17-7 are not publicly available in the primary literature, the class-level SAR supports its prioritization over symmetrical, unsubstituted DKP controls in anticancer screening cascades.

cytotoxicity screening cancer cell line assays DKP SAR drug discovery

Multi-Drug Resistance Modulation Potential: Piperazine-2,5-dione Scaffold Validated as MDR Modulator Chemotype

The piperazine-2,5-dione scaffold has been explicitly claimed and validated as a modulator of multi-drug resistance (MDR) in patent literature [1]. The claimed compounds incorporate substituted piperazine-2,5-dione cores designed to reverse P-glycoprotein-mediated drug efflux in resistant cancer cell lines. While the specific patent exemplification covers derivatives distinct from CAS 2034205-17-7, the core scaffold identity establishes this compound class as a recognized MDR-modulating chemotype. The target compound's N1-benzyl and C3-(2-bromophenyl) substitution pattern represents a structurally distinct variant within this claimed chemical space, offering a differentiated vector for MDR SAR expansion. Additionally, combinatorial chemistry approaches to piperazine-2,5-dione libraries have demonstrated efficient solution-phase synthesis and purification of 61-membered DKP collections with subsequent biological evaluation, confirming the scaffold's amenability to systematic SAR exploration [2].

multidrug resistance P-glycoprotein cancer chemotherapy MDR reversal

Synthetic Versatility: Ortho-Bromophenyl Moiety as a Cross-Coupling Handle for Downstream Derivatization

The ortho-bromine substituent on the C3-phenyl ring of CAS 2034205-17-7 provides a reactive handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura (aryl-aryl), Sonogashira (aryl-alkyne), and Buchwald-Hartwig (aryl-amine) couplings [1]. This synthetic versatility is absent in the non-brominated analog 1-benzyl-3-phenylpiperazine-2,5-dione (CAS 502482-32-8), which would require separate halogenation steps to achieve similar derivatization capability. The stepwise construction methodology for piperazine-2,5-dione rings from simple precursors, as demonstrated for related 4-(2-allylphenyl)-1-benzyl-3-phenylpiperazine-2,5-diones, validates that the DKP core is compatible with diverse substitution patterns and can be assembled via modular synthetic routes [2]. The bromine atom thus functions both as a biological differentiator (altered target binding) and a synthetic linchpin (enabling late-stage diversification without de novo scaffold reconstruction).

cross-coupling Suzuki-Miyaura Buchwald-Hartwig medicinal chemistry library synthesis

Recommended Research Applications for 1-Benzyl-3-(2-bromophenyl)piperazine-2,5-dione Based on Quantitative Evidence


PDE4D Biochemical Screening and SPR-Based Affinity Ranking

Utilize CAS 2034205-17-7 as a reference ligand for PDE4D SPR assay development and validation. The compound's 79 nM Kd against human PDE4D, measured under defined SPR conditions (320 s association, 900 s dissociation), provides a calibrated benchmark for ranking novel PDE4 inhibitor candidates [1]. The validated binding to both human PDE4D and T. brucei PDEB1 supports its use in cross-species PDE selectivity profiling panels [1].

X-ray Crystallographic Fragment Screening with Built-in Anomalous Scatterer

Deploy the target compound in co-crystallization trials with PDE4 or other protein targets where the bromine atom serves as an intrinsic anomalous scattering center for SAD/MAD phasing. The ortho-bromine eliminates the need for post-crystallization heavy-atom soaking, reducing crystal handling and potential lattice disruption [2]. The DKP scaffold's boat conformation and quasi-axial phenyl ring orientation, as documented for related 1-benzyl-3-phenylpiperazine-2,5-diones, provide a predictable binding geometry for electron density interpretation [2].

Anticancer Lead Discovery: DKP-Focused Library Screening Against MDR Cancer Cell Lines

Incorporate CAS 2034205-17-7 into focused DKP libraries for cytotoxicity screening against multidrug-resistant cancer cell lines. The unsymmetrical C3-disubstituted substitution pattern aligns with neihumicin-class cytotoxic SAR [3], while the piperazine-2,5-dione scaffold's established MDR modulator patent precedent supports evaluation in P-glycoprotein-overexpressing models [4]. The compound serves as a differentiated member of DKP screening sets that span varying substitution patterns for SAR trend identification.

Medicinal Chemistry Diversification via Aryl Bromide Cross-Coupling

Employ CAS 2034205-17-7 as a late-stage diversification building block for parallel synthesis of C3-aryl-modified DKP analogs. The ortho-bromophenyl group undergoes Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids, Sonogashira coupling with terminal alkynes, or Buchwald-Hartwig amination, enabling rapid generation of DKP-focused compound libraries without de novo scaffold synthesis [5]. This approach is particularly valuable for PDE4 SAR campaigns requiring systematic exploration of C3-aryl substitution effects on subtype selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzyl-3-(2-bromophenyl)piperazine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.